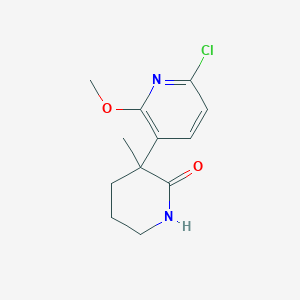

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one

Description

Chemical Name: 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one CAS No.: 1693763-28-8 Molecular Formula: C₁₂H₁₅ClN₂O₂ Molecular Weight: 254.71 g/mol Key Features:

- A pyridine derivative with a 6-chloro-2-methoxy substitution pattern.

- Contains a 3-methylpiperidin-2-one (lactam) ring fused to the pyridine moiety.

Properties

IUPAC Name |

3-(6-chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-12(6-3-7-14-11(12)16)8-4-5-9(13)15-10(8)17-2/h4-5H,3,6-7H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIMOOPDMOJEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1=O)C2=C(N=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-methoxypyridine and 3-methylpiperidin-2-one.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 6-chloro-2-methoxypyridine with a suitable nucleophile under controlled conditions.

Cyclization: The intermediate compound undergoes cyclization to form the piperidinone ring. This step often requires the use of a base and appropriate solvents to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

EP3 Receptor Antagonism

One of the prominent applications of 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one is its role as an antagonist of the prostaglandin EP3 receptor. This receptor is implicated in various physiological processes, and antagonists can be beneficial in treating several conditions:

- Bladder Overactivity : The compound has shown potential in managing symptoms associated with bladder dysfunction.

- Neurodegenerative Disorders : Research indicates that EP3 antagonists may provide therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

- Cardiovascular Diseases : The compound may help in managing coronary artery disease and hypertension through its receptor modulation properties .

Pain Management

The antagonist properties of this compound suggest its utility in pain management therapies. By inhibiting the EP3 receptor, it could potentially reduce pain sensations and inflammation, making it a candidate for developing analgesic drugs .

Case Study 1: Treatment of Bladder Overactivity

A study investigated the efficacy of various EP3 receptor antagonists, including this compound, in animal models of bladder overactivity. The results demonstrated a significant reduction in bladder contractions and increased bladder capacity, indicating promising therapeutic potential for treating overactive bladder syndrome .

Case Study 2: Neuroprotection in Neurodegenerative Models

In vitro studies have shown that this compound could protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism involves modulation of inflammatory pathways mediated by EP3 receptors, highlighting its potential for neuroprotection in diseases like Alzheimer's .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Chloro and Methoxy Substituents

a. 6-Chloro-3-methylpicolinaldehyde

- Formula: C₇H₆ClNO

- Molecular Weight : 155.58 g/mol

- Key Differences :

b. 6-Chloro-2-iodo-3-methylpyridine

- Formula : C₇H₆ClIN

- Molecular Weight : 269.49 g/mol

- Absence of the methoxy group alters electronic properties of the pyridine ring .

c. 2-Chloro-6-iodo-5-methylpyridin-3-ol

Heterocyclic Methanone Derivatives

a. (6-Chloro-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone

- Formula : C₁₂H₁₅ClN₂O₂

- Molecular Weight : 254.72 g/mol

- Key Differences: Replaces the lactam ring with a piperidine-methanone group.

b. (6-Chloro-2-methoxypyridin-3-yl)(morpholino)methanone

- Formula : C₁₁H₁₃ClN₂O₃

- Molecular Weight : 256.69 g/mol

- Key Differences: Morpholine ring introduces an oxygen atom, increasing polarity. Methanone linker may alter binding affinity in biological systems compared to the rigid lactam structure .

Lactam and Piperidine Derivatives

a. 1-(6-Chloro-2-methoxypyridin-3-yl)ethan-1-one

- Formula: C₈H₈ClNO₂

- Molecular Weight : 185.61 g/mol

- Key Differences :

b. N-(6-Chloro-5-iodopyridin-2-yl)pivalamide

- Formula : C₁₁H₁₃ClIN₂O₂

- Molecular Weight : 382.60 g/mol

Biological Activity

Overview

3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one is a compound that belongs to the class of piperidinones, characterized by a chloro-substituted pyridine ring and a methoxy group. Its unique structure imparts distinct chemical and biological properties, making it valuable in various scientific applications, particularly in medicinal chemistry and organic synthesis.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅ClN₂O₂ |

| Molecular Weight | 254.71 g/mol |

| InChI | InChI=1S/C12H15ClN2O2/c1-12(6-3-7-14-11(12)16)8-4-5-9(13)15-10(8)17-2/h4-5H,3,6-7H2,1-2H3,(H,14,16) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction modulates their activity, influencing various biological pathways. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest potential roles in anti-cancer and antimicrobial activities.

Medicinal Chemistry Applications

The compound serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects. Research indicates its potential as an anti-cancer agent and its role in inhibiting various biological processes linked to disease mechanisms.

- Anti-Cancer Activity :

- A study evaluating a series of piperidinones demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on hematological cancer cell lines. These compounds increased the expression of apoptosis-promoting genes such as p53 and Bax, indicating their potential as therapeutic candidates for cancer treatment .

Antimicrobial Properties

Research into the antimicrobial properties of related compounds has shown promising results against various pathogens. The incorporation of polar functionalities has been linked to improved solubility and metabolic stability while maintaining antimicrobial efficacy.

Case Study 1: Antiparasitic Activity

In a comparative study examining the antiparasitic activity of similar compounds, it was found that modifications to the molecular structure significantly influenced the efficacy against Plasmodium falciparum, with some analogs achieving EC50 values as low as 0.010 μM . This highlights the importance of structural optimization in developing effective antiparasitic agents.

Case Study 2: Metabolic Stability

A study on metabolic stability revealed that structural modifications can enhance or diminish the metabolic stability of compounds in human liver microsomes. For example, derivatives with methoxy groups displayed improved metabolic profiles compared to their non-substituted counterparts .

Research Findings Summary

Research findings indicate that this compound and its analogs have significant potential in drug development due to their unique structural characteristics and biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.